Nicotinoyl chloride hydrochloride
Overview
Description
Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO . It is used in the preparation of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .
Synthesis Analysis
The synthesis of Nicotinoyl chloride hydrochloride involves the reaction of dried and grounded potassium nicotinate with oxalyl chloride in anhydrous benzene. The resulting nicotinyl chloride is then distilled off under reduced pressure (75-90 °C, 10-12 mm). On exposure to the air, the oily acyl chloride soon solidifies to nicotinic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of Nicotinoyl chloride hydrochloride is represented by the formula C6H4ClNO. The InChI representation of the molecule is InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H and the SMILES string is C1=CC(=CN=C1)C(=O)Cl .
Chemical Reactions Analysis
Nicotinoyl chloride hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .
Physical And Chemical Properties Analysis
Nicotinoyl chloride hydrochloride is a white to yellow crystalline powder with a melting point of 151°C to 156°C . It has a molecular weight of 178.02 g/mol .
Scientific Research Applications
Preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil
Nicotinoyl chloride hydrochloride is used in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil . This compound is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA.
Synthesis of Bis(ethylenedithio)tetrathiafulvalene Derivatives
Bis(ethylenedithio)tetrathiafulvalene derivatives can be synthesized using Nicotinoyl chloride hydrochloride . These derivatives are organic compounds that have applications in the field of molecular electronics due to their unique electronic properties.
Production of 7,16-Dinicotinoylated and 7,16-Diisonicotinoylated Compounds
Nicotinoyl chloride hydrochloride is used in the reaction with tetraaza[14]annulene and its complexes to produce 7,16-dinicotinoylated and 7,16-diisonicotinoylated compounds . These compounds have potential applications in the field of medicinal chemistry.
Bioprocessing Applications
Nicotinoyl chloride hydrochloride can be used in various bioprocessing applications . Bioprocessing is a technology used for transferring the laboratory based science of genetic engineering into industrial processes.
Cell Culture and Transfection
In the field of cell culture and transfection, Nicotinoyl chloride hydrochloride can be used . Transfection is a method of introducing nucleic acids into cells.
Food and Beverage Lab Solutions
Nicotinoyl chloride hydrochloride can be used in food and beverage lab solutions . It can be used in the analysis and quality control of food and beverage samples.
Safety and Hazards
Mechanism of Action
Target of Action
Nicotinoyl chloride hydrochloride is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals It’s known to be used in the preparation of various compounds, which suggests that its targets may vary depending on the specific derivative being synthesized .
Mode of Action
The mode of action of Nicotinoyl chloride hydrochloride is primarily through its role as a reagent in chemical reactions. It’s used in the synthesis of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes, and bis(ethylenedithio)tetrathiafulvalene derivatives .
Biochemical Pathways
Given its role in the synthesis of various compounds, it’s likely that the pathways affected would depend on the specific derivative being synthesized .
Result of Action
The molecular and cellular effects of Nicotinoyl chloride hydrochloride’s action would depend on the specific derivative being synthesized. For instance, one study mentions the synthesis of a twin drug consisting of nicotinic acid and quercetin tetramethyl ether, which has been shown to have antihypertensive effects .
Action Environment
The action, efficacy, and stability of Nicotinoyl chloride hydrochloride can be influenced by various environmental factors. For instance, it’s known to be moisture sensitive , which suggests that its stability and reactivity may be affected by humidity levels. Furthermore, the conditions under which it’s stored and used (e.g., temperature, pH) could also influence its action and efficacy.
properties
IUPAC Name |
pyridine-3-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066583 | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinoyl chloride hydrochloride | |
CAS RN |
20260-53-1 | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020260531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Nicotinoyl Chloride Hydrochloride in the context of these research articles?
A1: Nicotinoyl Chloride Hydrochloride is primarily employed as a reagent for chemical modification. It acts as an acylating agent, introducing a nicotinoyl group into various molecules. For instance, it's used to modify cellulose to enhance its pollutant adsorption capabilities [, ], synthesize novel tetraaza[14]annulene nickel(II) complexes [], and create pyrazolo[1,5-a]pyridine derivatives with platelet aggregation inhibitory activity [].
Q2: How does the incorporation of a nicotinoyl group, introduced via Nicotinoyl Chloride Hydrochloride, affect the properties of materials like cellulose?
A2: The nicotinoyl group, with its pyridine ring, enhances the material's ability to adsorb cationic pollutants. This is evident in studies where Nicotinoyl Chloride Hydrochloride modified cellulose demonstrated a three-fold increase in Methylene Blue adsorption compared to unmodified cellulose. [, ]. The pyridine ring's nitrogen atom can interact with positively charged species, improving the material's affinity for cationic pollutants.
Q3: Can you provide an example of how Nicotinoyl Chloride Hydrochloride is used in the synthesis of biologically active compounds?
A3: In one study, Nicotinoyl Chloride Hydrochloride was reacted with 2-amino-1,3,4-thiadiazole to synthesize 2-nicotinamido-1,3,4-thiadiazole, a potential aquaporin inhibitor. []. This demonstrates its utility in creating molecules with potential pharmaceutical applications.
Q4: The research mentions the use of Nicotinoyl Chloride Hydrochloride in synthesizing derivatives with platelet aggregation inhibitory activity. Could you elaborate on this?
A4: Researchers synthesized 3-nicotinoylpyrazolo[1,5-a]pyridines by reacting 3-unsubstituted pyrazolo[1,5-a]pyridines with Nicotinoyl Chloride Hydrochloride. []. These derivatives were then further modified, and their ability to inhibit arachidonic acid-induced platelet aggregation was assessed in vitro and ex vivo. This research highlights the potential of using Nicotinoyl Chloride Hydrochloride as a building block for developing antithrombotic agents.
Q5: What spectroscopic techniques were used to characterize compounds synthesized using Nicotinoyl Chloride Hydrochloride?
A5: The research articles report using a variety of spectroscopic techniques for characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) for structural elucidation and confirmation of chemical modifications, and UV-Visible spectroscopy for studying electronic transitions within the molecules. [, , , ].
Q6: Was computational chemistry employed in any of the research involving Nicotinoyl Chloride Hydrochloride?
A6: Yes, in the study focusing on 2-nicotinamido-1,3,4-thiadiazole, computational parameters related to blood-brain barrier permeability were calculated. []. This suggests the use of computational modeling to predict the compound's pharmacokinetic properties and potential for central nervous system activity.
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